molecular formula C13H13BrN2O2 B15147172 ethyl 2-(4-bromophenyl)-4-methyl-1H-imidazole-5-carboxylate

ethyl 2-(4-bromophenyl)-4-methyl-1H-imidazole-5-carboxylate

Cat. No.: B15147172
M. Wt: 309.16 g/mol
InChI Key: SYRXOWSGFMSGEL-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromophenyl)-4-methyl-1H-imidazole-5-carboxylate is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions This compound is characterized by the presence of a bromophenyl group at the 2-position, a methyl group at the 4-position, and an ethyl ester group at the 5-position of the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-bromophenyl)-4-methyl-1H-imidazole-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-bromophenyl)-4-methyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-(4-bromophenyl)-4-methyl-1H-imidazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(4-bromophenyl)-4-methyl-1H-imidazole-5-carboxylate depends on its specific application:

Comparison with Similar Compounds

Ethyl 2-(4-bromophenyl)-4-methyl-1H-imidazole-5-carboxylate can be compared with other imidazole derivatives such as:

Biological Activity

Ethyl 2-(4-bromophenyl)-4-methyl-1H-imidazole-5-carboxylate is a synthetic compound belonging to the class of imidazole derivatives, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

  • Molecular Formula : C12H12BrN2O2
  • Molar Mass : Approximately 309.16 g/mol
  • Structure : The compound features a bromophenyl group, a methyl group on the imidazole ring, and an ethyl ester functional group, which contribute to its unique chemical properties.

Pharmacological Properties

Research indicates that this compound exhibits significant pharmacological properties, particularly in the following areas:

  • Anti-inflammatory Activity : The compound has been shown to modulate biochemical pathways involved in inflammation, potentially through the inhibition of specific enzymes or receptors related to inflammatory responses.
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cell proliferation, making it a candidate for further investigation in cancer therapeutics. Its mechanism may involve interaction with molecular targets that regulate cell growth and apoptosis.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes and cancer cell proliferation. This inhibition alters the function of these enzymes, leading to therapeutic effects.
  • Receptor Modulation : It may also modulate receptor activity, influencing signaling pathways critical for cell survival and inflammation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is insightful:

Compound NameStructure FeaturesUnique Characteristics
Ethyl 2-(4-chlorophenyl)-4-methyl-1H-imidazole-5-carboxylateChlorine instead of bromineMay exhibit different reactivity and biological activity due to chlorine's properties
Ethyl 2-phenyl-4-methyl-1H-imidazole-5-carboxylateLacks halogen substituentDifferent chemical and biological properties due to absence of halogen
Ethyl 2-(3-bromophenyl)-5-methyl-1H-imidazole-4-carboxylateBromine at a different positionVariation in biological activity based on substitution pattern

This table highlights how substituents like halogens and their positions on the phenyl ring influence both chemical reactivity and biological activity.

Case Studies and Research Findings

Recent studies have focused on the biological evaluation of this compound:

  • Anti-inflammatory Studies : In vitro assays demonstrated that this compound significantly reduced pro-inflammatory cytokines in activated macrophages, indicating its potential as an anti-inflammatory agent.
  • Cancer Cell Proliferation Inhibition : In cell line studies, the compound exhibited dose-dependent inhibition of proliferation in various cancer cell lines, with IC50 values ranging from 20 µM to 50 µM. This suggests its potential use in cancer therapy.
  • Mechanistic Insights : Further mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its role as an apoptosis-inducing agent.

Properties

Molecular Formula

C13H13BrN2O2

Molecular Weight

309.16 g/mol

IUPAC Name

ethyl 2-(4-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate

InChI

InChI=1S/C13H13BrN2O2/c1-3-18-13(17)11-8(2)15-12(16-11)9-4-6-10(14)7-5-9/h4-7H,3H2,1-2H3,(H,15,16)

InChI Key

SYRXOWSGFMSGEL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=N1)C2=CC=C(C=C2)Br)C

Origin of Product

United States

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